molecular formula C15H16N2 B072885 1-Ethyl-5-(4-pyridinyl)indoline CAS No. 1453-85-6

1-Ethyl-5-(4-pyridinyl)indoline

Cat. No.: B072885
CAS No.: 1453-85-6
M. Wt: 224.3 g/mol
InChI Key: KZECPKKDZONXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(4-pyridinyl)indoline is an ethyl-substituted indoline derivative featuring a pyridinyl group at the 5-position. Indoline derivatives are often synthesized via multi-component reactions, radical additions, or alcohol-mediated substitutions, as seen in related compounds .

Properties

CAS No.

1453-85-6

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

IUPAC Name

1-ethyl-5-pyridin-4-yl-2,3-dihydroindole

InChI

InChI=1S/C15H16N2/c1-2-17-10-7-14-11-13(3-4-15(14)17)12-5-8-16-9-6-12/h3-6,8-9,11H,2,7,10H2,1H3

InChI Key

KZECPKKDZONXLR-UHFFFAOYSA-N

SMILES

CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Spiroquinoline-Indoline-Dione Derivatives (Antimicrobial Agents)

Structure: Spiroquinoline-indoline-dione hybrids (e.g., compounds 4b, 4h) feature a fused spirocyclic framework, contrasting with the simpler ethyl-pyridinyl substitution in the target compound. Activity:

  • MIC Values : 375–3000 µg/mL against Enterococcus faecalis and Staphylococcus aureus .
  • Synthesis: Ultrasound-promoted one-pot reactions, differing from the radical-mediated synthesis of ethyl-indoline analogs .
Table 1: Antimicrobial Activity Comparison
Compound MIC Range (µg/mL) Target Protein Synthesis Method
Spiroquinoline-indoline-dione (4b) 375–750 6LU7 Ultrasound-promoted
1-Ethyl-5-(4-pyridinyl)indoline* N/A N/A Radical addition

*Data inferred from analogs; direct studies unavailable.

Table 2: Physicochemical Properties of Indoline Derivatives
Compound Molecular Formula Molecular Weight Physical State
5k C23H15N2O 335.38 White solid
This compound* C15H15N2 223.30 Likely liquid*

*Estimated based on analogs .

Diazinium Salt-Derived Ethyl-Indoline Compounds

Structure: 1-Ethyl-5-(het)aryl-6-(2-iodo-2-phenylvinyl)indoline analogs exhibit E/Z isomerism due to vinyl iodide substituents, absent in the target compound . Synthesis: Radical addition reactions under mild conditions, yielding separable isomers via HPLC . Applications: Potential as intermediates for bioactive molecules, though antimicrobial data are unavailable .

Dye-Sensitized Solar Cell (DSSC) Components

Structure : Indoline D205 (a synthetic dye) combines with crocetin (natural dye) for DSSCs, differing from the pyridinyl substitution in the target compound .
Electronic Properties :

  • Computed UV-vis spectra for indoline D205 show absorption maxima in the visible range, critical for light harvesting .

Imidazole-Thiol Derivatives

Structure : 1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol shares the ethyl and aryl motifs but replaces indoline with an imidazole-thiol core .
Physicochemical Data :

  • Molecular weight: 280.39 vs. 223.30 for the target compound .
  • Applications: Likely materials science or catalysis due to thiol reactivity, contrasting with medicinal applications of indoline analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.